molecular formula C24H36ClNO2 B1360891 6-Chloro-1H-indol-3-yl palmitate CAS No. 209347-96-6

6-Chloro-1H-indol-3-yl palmitate

Cat. No. B1360891
M. Wt: 406 g/mol
InChI Key: GYQVOAOTWFXDDC-UHFFFAOYSA-N
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Description

“6-Chloro-1H-indol-3-yl palmitate” is a compound with the molecular formula C24H36ClNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis: 6-Chloro-1H-indol-3-yl palmitate is synthesized through novel indole formation methods. One example is the synthesis of a COX-2 inhibitor, using an alkylation/1,4-addition/elimination/isomerization cascade, showcasing the compound's potential in medicinal chemistry (Caron et al., 2003).
  • Structural Analysis and Synthesis Techniques: The compound is involved in studies focusing on structural analysis, synthesis methods, and the exploration of its biological activities. For example, research on the synthesis and elucidation of related indole derivatives, incorporating techniques like X-ray diffraction and spectroscopy, provides insights into the chemical properties and potential applications of similar compounds (Geetha et al., 2019; Tariq et al., 2020).

Biological and Pharmaceutical Applications

  • Enzyme Inhibition Studies: The compound's derivatives have been researched for their enzyme inhibitory potential, such as urease inhibition, indicating its potential in therapeutic applications and drug design (Nazir et al., 2018).
  • Anti-inflammatory and Antimicrobial Properties: Several studies focus on the synthesis and biological evaluation of indole derivatives, including those related to 6-Chloro-1H-indol-3-yl palmitate, for their anti-inflammatory and antimicrobial properties, highlighting the compound's relevance in developing new pharmaceutical agents (Rehman et al., 2022).

Advanced Chemical Synthesis Techniques

  • Development of Novel Synthetic Routes: Research also includes the development of novel synthetic routes involving compounds similar to 6-Chloro-1H-indol-3-yl palmitate. These routes are crucial for creating impurities in drugs like efavirenz, an anti-HIV/AIDS medication, indicating the compound's role in fine-tuning pharmaceutical synthesis (Gazvoda et al., 2018).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, characterization, and biological activity studies of “6-Chloro-1H-indol-3-yl palmitate” and other indole derivatives.

properties

IUPAC Name

(6-chloro-1H-indol-3-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)28-23-19-26-22-18-20(25)16-17-21(22)23/h16-19,26H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQVOAOTWFXDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647372
Record name 6-Chloro-1H-indol-3-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indol-3-yl palmitate

CAS RN

209347-96-6
Record name 6-Chloro-1H-indol-3-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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